Acetyldimethylphosphine
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Overview
Description
Brolaconazole is a chemical compound with the molecular formula C17H15BrN2. It is a member of the imidazole class of compounds and is characterized by the presence of a bromophenyl and phenylethyl group attached to an imidazole ring. Brolaconazole is known for its antifungal properties and is used in various applications, particularly in the field of medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brolaconazole typically involves the reaction of 1-(2-bromophenyl)-2-phenylethanol with imidazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of brolaconazole .
Industrial Production Methods
In industrial settings, the production of brolaconazole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain pure brolaconazole .
Chemical Reactions Analysis
Types of Reactions
Brolaconazole undergoes various chemical reactions, including:
Oxidation: Brolaconazole can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: Brolaconazole can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Brolaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antifungal properties and its effects on various fungal species.
Medicine: Investigated for its potential use in treating fungal infections and as a component in antifungal formulations.
Industry: Used in the development of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
Brolaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, brolaconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Comparison
Brolaconazole is unique among these compounds due to its specific molecular structure, which includes a bromophenyl group. This structural feature contributes to its distinct antifungal activity and spectrum of action. Compared to other similar compounds, brolaconazole may exhibit different pharmacokinetic properties and efficacy profiles .
Properties
CAS No. |
18983-86-3 |
---|---|
Molecular Formula |
C4H9OP |
Molecular Weight |
104.09 g/mol |
IUPAC Name |
1-dimethylphosphanylethanone |
InChI |
InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3 |
InChI Key |
PQNWHMSNSSJWHM-UHFFFAOYSA-N |
SMILES |
CC(=O)P(C)C |
Canonical SMILES |
CC(=O)P(C)C |
Synonyms |
Acetyldimethylphosphine |
Origin of Product |
United States |
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